2-{1-BENZYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE
Overview
Description
2-{1-BENZYL-3-[(3,4-DIMETHOXYPHENYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is a useful research compound. Its molecular formula is C27H27N3O4S and its molecular weight is 489.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[1-benzyl-3-(3,4-dimethoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-phenylacetamide is 489.17222752 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Applications
Research on similar benzyl-substituted imidazolidine derivatives has demonstrated selective biological activity against viruses. For instance, specific 2-thio substituted compounds were found to be inhibitory to influenza A and respiratory syncytial viruses at significantly lower concentrations than their cytotoxic concentrations, highlighting their potential as selective antiviral agents (Golankiewicz et al., 1995).
Antimicrobial Applications
New derivatives of 2-amino-1,3,4-oxadiazole, which bear resemblance in structural complexity to the compound , showed significant antibacterial activity against Salmonella typhi. This suggests potential utility in developing new antimicrobial agents (Salama, 2020).
Antitumor Applications
A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including structures with similarities to the queried compound, were synthesized and showed considerable anticancer activity against various cancer cell lines. This underscores the potential application in cancer therapy (Yurttaş et al., 2015).
Anti-inflammatory Applications
Derivatives similar to the target compound have been synthesized and demonstrated significant anti-inflammatory activity. This indicates their potential as new therapeutic agents for inflammation-related conditions (Sunder & Maleraju, 2013).
Synthesis and Characterization
Research into the synthesis and characterization of compounds structurally related to the target molecule has provided insights into their pharmacological properties and potential therapeutic applications. This includes the development of novel synthesis methods and the investigation of their physicochemical properties (Spoorthy et al., 2021).
Properties
IUPAC Name |
2-[1-benzyl-3-[(3,4-dimethoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-33-23-14-13-20(15-24(23)34-2)18-29-22(16-25(31)28-21-11-7-4-8-12-21)26(32)30(27(29)35)17-19-9-5-3-6-10-19/h3-15,22H,16-18H2,1-2H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWLXOQFQWMGJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=S)CC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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